molecular formula C11H18ClN B1464034 1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride CAS No. 77083-30-8

1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride

Cat. No. B1464034
CAS RN: 77083-30-8
M. Wt: 199.72 g/mol
InChI Key: LOYGTLHOQYZFEE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 2155855-34-6 . It has a molecular weight of 199.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H . This indicates that the molecule consists of a 3,5-dimethylphenyl group attached to a propan-2-amine, along with a hydrochloride group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Structural Analysis and Chemical Synthesis

  • Conformational Analyses and Crystal Structures : The structural properties of related compounds have been explored through X-ray diffraction analysis, revealing insights into their crystal packing and conformational dynamics. For instance, studies on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have provided valuable data on their crystal structures, highlighting the significance of hydrogen-bonded chains and rings in their solid-state organization (Nitek et al., 2020).
  • Synthesis and Characterization of Novel Compounds : Research has also focused on synthesizing and characterizing new compounds using this chemical framework. For example, the generation of a structurally diverse library through alkylation and ring closure reactions using related compounds highlights the versatility of this chemical scaffold in synthesizing a wide range of derivatives (Roman, 2013).

Applications in Catalysis and Sensing

  • Catalysis : The development of chiral palladacycles and their application in asymmetric hydrophosphination reactions demonstrate the utility of this class of compounds in catalysis, providing a pathway for the synthesis of optically active phosphines (Ding et al., 2010). Another example includes the use of nickel MCM-41 complexes with β-diimine ligands for olefin oligomerization, showcasing the potential of these compounds in polymer synthesis (Rossetto et al., 2015).
  • Luminescence Sensing : Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized and shown to be effective luminescence sensors for detecting benzaldehyde derivatives. This highlights the potential of these compounds in environmental monitoring and chemical sensing (Shi et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3,5-dimethylphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-8-4-9(2)6-11(5-8)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYGTLHOQYZFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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